molecular formula C11H13N B8800059 5-benzyl-3,4-dihydro-2H-pyrrole CAS No. 69311-30-4

5-benzyl-3,4-dihydro-2H-pyrrole

Cat. No. B8800059
M. Wt: 159.23 g/mol
InChI Key: RSOADCLKZJGKCE-UHFFFAOYSA-N
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Patent
US08569294B2

Procedure details

To a solution of 4-bromobutyronitrile (2.0 g, 13.5 mmol) in toluene (70 ml) was added 1.0 M benzylmagnesium bromide (20.0 ml, 20.0 mmol) in diethyl ether (70 ml) and the mixture was stirred for 2 hours at room temperature. The mixture was partitioned between 0.1N hydrochloric acid and ethyl acetate, and the organic layer was washed with aqueous sodium hydrogen carbonate, dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford 5-benzyl-3,4-dihydro-2H-pyrrole (2.85 g). This compound was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
benzylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]#[N:6].[CH2:7]([Mg]Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1(C)C=CC=CC=1.C(OCC)C>[CH2:7]([C:2]1[CH2:3][CH2:4][CH2:5][N:6]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCC#N
Name
benzylmagnesium bromide
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Br
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 0.1N hydrochloric acid and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1CCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: CALCULATEDPERCENTYIELD 132.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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